molecular formula C10H6FN3O2 B13933269 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid

6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13933269
M. Wt: 219.17 g/mol
InChI Key: YFSZQELSFYRGSW-UHFFFAOYSA-N
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Description

6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a fluorinated pyridine moiety This compound is of interest due to its unique chemical properties, which include the presence of both nitrogen and fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds.

Scientific Research Applications

6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine and nitrogen atoms allows the compound to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both fluorine and nitrogen atoms. This combination imparts distinct electronic and steric properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C10H6FN3O2

Molecular Weight

219.17 g/mol

IUPAC Name

6-(5-fluoropyridin-3-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H6FN3O2/c11-7-1-6(3-12-4-7)8-2-9(10(15)16)14-5-13-8/h1-5H,(H,15,16)

InChI Key

YFSZQELSFYRGSW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C2=CC(=NC=N2)C(=O)O

Origin of Product

United States

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